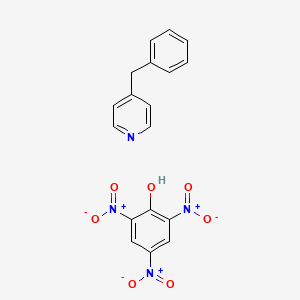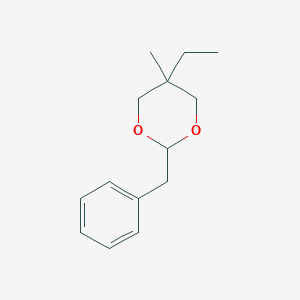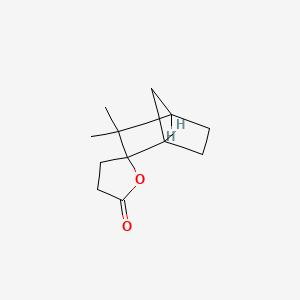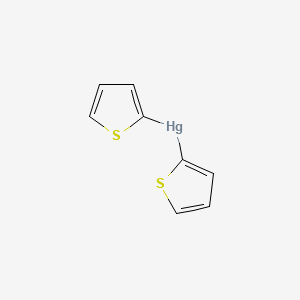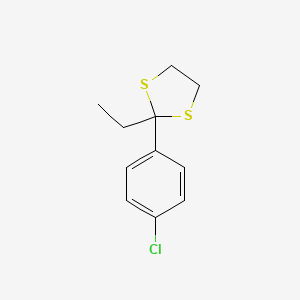
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol
Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid
Solvent: Anhydrous ethanol or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
Comparación Con Compuestos Similares
- 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane
Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
6317-15-3 |
|---|---|
Fórmula molecular |
C11H13ClS2 |
Peso molecular |
244.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane |
InChI |
InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
Clave InChI |
MVMVILNYGXUCCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(SCCS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

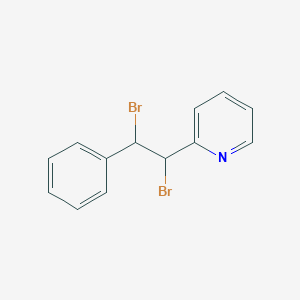
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
